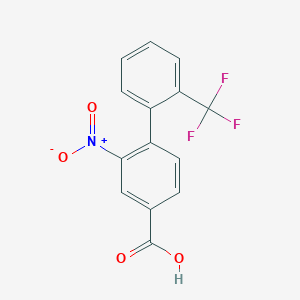

2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid

Description

Properties

IUPAC Name |

3-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18(21)22/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAZESRAMNJYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

| Reactants | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzoate + p-CF₃C₆H₄B(OH)₂ | Pd(OAc)₂ (1 mol%)/PPh₃ | K₃PO₄ | Toluene | 78–92 | |

| 2-Bromophenyl triflate + ArB(OH)₂ | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF/H₂O | 84–94 |

Key Observations :

-

Phosphine ligands (e.g., PPh₃, DPPF) enhance catalytic activity and regioselectivity.

-

Polar aprotic solvents (e.g., DMF, THF) improve boronic acid solubility.

-

Biphenyl ester intermediates (e.g., methyl 4’-trifluoromethylbiphenyl-2-carboxylate) are common precursors for subsequent hydrolysis.

Nitration Strategies for Nitro Group Introduction

Electrophilic aromatic nitration introduces the nitro group at the ortho position relative to the carboxylic acid precursor.

Nitration Protocols

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4’-Trifluoromethylbiphenyl-2-carboxylate | HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 65–78 | |

| 2’-Trifluoromethylbiphenyl | Acetyl nitrate | Acetic anhydride | 25 | 70 |

Regioselectivity Considerations :

-

Steric effects : Trifluoromethyl groups direct nitration to the less hindered ortho position.

-

Electron-withdrawing groups (e.g., esters) deactivate the ring, necessitating aggressive nitration conditions.

Trifluoromethylation Techniques

Trifluoromethyl groups are introduced via cross-coupling or halogen exchange reactions.

Methods for CF₃ Group Attachment

| Method | Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ullmann Coupling | CF₃Cu | CuI/Phenanthroline | DMF | 60–75 | |

| Halogen Exchange | CF₃SiMe₃ | Pd(PPh₃)₄ | Toluene | 55–68 |

Challenges :

-

Side reactions : Competing defluorination or over-alkylation may occur without careful temperature control.

-

Catalyst poisoning : Trifluoromethyl reagents can deactivate palladium catalysts, requiring excess ligand.

Carboxylic Acid Formation via Oxidation/Saponification

The final step converts ester or nitrile intermediates into the carboxylic acid.

Hydrolysis and Oxidation Conditions

Optimization Insights :

-

Ester saponification with LiOH/MeOH achieves higher purity than aqueous HCl.

-

Nitrile hydrolysis requires concentrated acids and elevated temperatures to avoid byproducts.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Process Enhancements

| Parameter | Laboratory Method | Industrial Adaptation | Benefit |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | 0.1–0.5 mol% Pd | Reduces metal residue |

| Solvent Recovery | Batch distillation | Continuous flow | Lowers VOC emissions |

| Purification | Column chromatography | Crystallization | Scalability and cost savings |

Case Study :

-

A patent describes continuous flow reactors for oxidizing 4’-trifluoromethyl-2-methylbiphenyl to the carboxylic acid using Mn(OAc)₂/O₂, achieving 89% yield at 150°C.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Suzuki + Nitration + Hydrolysis | High regiocontrol | Multi-step purification | 65–78 |

| Pre-functionalized Coupling | Fewer steps | Limited substrate availability | 55–68 |

Academic vs. Industrial Focus :

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Esterification: Alcohols in the presence of an acid catalyst.

Major Products

Reduction: 2-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid.

Substitution: Various substituted biphenyl derivatives.

Esterification: 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylate esters.

Scientific Research Applications

2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in VM-6 () enhance electrophilic reactivity, as seen in its IR peak at 1700 cm⁻¹ (C=O stretching) . Comparatively, 3',5'-bis(trifluoromethyl)biphenyl-4-carboxylic acid () lacks a nitro group but features dual -CF₃ substituents, which likely increase lipophilicity and thermal stability .

- Synthetic Yields : VM-6 was synthesized in moderate yield (48.02%), suggesting challenges in introducing multiple substituents on the biphenyl core . Similar difficulties are inferred for 2-nitro-2'-(trifluoromethyl) derivatives due to steric hindrance and electron-deficient aromatic systems.

Antimicrobial Activity ():

Biphenyl-4-carboxylic acid hydrazide-hydrazones demonstrated broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (Candida albicans). The hydrazone moiety likely enhances membrane penetration, a property absent in the carboxylic acid parent compound .

Pharmacological Potential ():

VM-6, a nitro- and trifluoromethyl-substituted carboxamide derivative, was synthesized for unspecified biological evaluation.

Biological Activity

2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is C14H8F3N1O2, with a molecular weight of approximately 283.21 g/mol. Its structure includes a biphenyl core with a nitro group, trifluoromethyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the carboxylic acid group allows for interactions with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and anticancer activities.

- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with intracellular targets.

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that may contribute to oxidative stress within cells, leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through ROS generation and enzyme inhibition.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cell models. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls. These findings suggest its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Nitro Group | Enhances cytotoxicity through ROS |

| Trifluoromethyl Group | Increases lipophilicity and membrane penetration |

| Carboxylic Acid Group | Facilitates enzyme binding and inhibition |

Q & A

Q. What are the critical synthetic challenges in preparing 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis involves introducing nitro (-NO₂) and trifluoromethyl (-CF₃) groups onto a biphenyl scaffold. Key challenges include:

- Regioselectivity : The trifluoromethyl group is a strong meta-director, while electron-deficient aromatic systems (e.g., nitro-substituted) favor nitration at para positions. Computational modeling (DFT) can predict reactive sites, but empirical validation is essential. For example, nitration of 2'-(trifluoromethyl)biphenyl-4-carboxylic acid may require optimized conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor the 2-nitro isomer .

- Functional Group Compatibility : The carboxylic acid group may require protection (e.g., esterification) during nitration to avoid side reactions. Post-synthesis deprotection (e.g., saponification) must be carefully monitored via TLC or HPLC .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the -CF₃ group’s presence (δ ~ -60 ppm), while ¹H NMR identifies aromatic protons split by nitro and trifluoromethyl groups. 2D NMR (e.g., HSQC, HMBC) resolves positional ambiguity .

- HPLC-MS : High-resolution LC-MS confirms molecular weight (C₁₄H₈F₃NO₄; calc. 311.02 g/mol) and purity (>95%). Reverse-phase columns (C18) with acetonitrile/water + 0.1% formic acid are effective .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the nitro and trifluoromethyl groups, though crystallization may require slow evaporation in DMSO/EtOH .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing -NO₂ and -CF₃ groups deactivate the aromatic ring, limiting electrophilic substitution but enabling transition metal-catalyzed couplings (e.g., Suzuki-Miyaura).

- Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (2:1) at 80°C. The -CF₃ group may sterically hinder coupling at the ortho position, favoring para-functionalization .

- Catalytic Challenges : Leaching of Pd catalysts can occur; ICP-MS analysis post-reaction ensures residual metal levels <1 ppm .

Q. What strategies mitigate contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent interactions.

- Solubility Profiling : Use a standardized solvent panel (e.g., DMSO, DMF, EtOAc) with dynamic light scattering (DLS) to assess aggregation. The carboxylic acid group enhances solubility in polar aprotic solvents .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic decomposition pathways (e.g., nitro reduction or ester hydrolysis) .

Q. How can computational methods predict the compound’s bioactivity or interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The -CF₃ group’s hydrophobicity may enhance binding to hydrophobic pockets .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values for -NO₂ and -CF₃) with inhibitory activity. Meta-substitution patterns often improve potency .

Data Contradiction Analysis

Q. Why do conflicting yields arise in the synthesis of this compound, and how can reproducibility be improved?

- Methodological Answer : Variations in yield (e.g., 40–70%) stem from:

- Nitration Conditions : Excess HNO₃ increases di-nitration byproducts. Stoichiometric control (1.1 eq HNO₃) and in-situ IR monitoring of NO₂⁺ formation improve consistency .

- Purification Methods : Column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (EtOH/H₂O) may recover different polymorphs. PXRD identifies crystalline phases affecting yield calculations .

Methodological Best Practices

Q. What protocols optimize the scale-up of this compound for preclinical studies?

- Methodological Answer :

- Continuous Flow Synthesis : Mitigates exothermic risks during nitration. A microreactor with residence time <2 min at 10°C enhances safety and yield .

- Green Chemistry : Replace H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) for nitration, reducing waste. Life-cycle assessment (LCA) ensures sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.